molecular formula C14H11N2NaO2 B079717 Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt CAS No. 10326-85-9

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt

Cat. No. B079717
CAS RN: 10326-85-9
M. Wt: 262.24 g/mol
InChI Key: MKNMFSDLWXOUIZ-UHFFFAOYSA-M
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Description

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a pyridine ring fused to it.

Mechanism Of Action

The exact mechanism of action of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit viral replication by interfering with viral DNA synthesis. Furthermore, it may exert its antibacterial effects by disrupting bacterial cell membranes.

Biochemical And Physiological Effects

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.

Advantages And Limitations For Lab Experiments

One of the advantages of using pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt in lab experiments is its broad range of potential applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It may be harmful to both humans and the environment, and proper safety precautions should be taken when handling it in the laboratory.

Future Directions

There are several future directions for research on pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt. One area of interest is its potential use as a photosensitizer in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been shown to have potential as a photosensitizer in this therapy, and further research is needed to explore its efficacy.
Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Metal ions play important roles in various biological processes, and the development of sensitive and selective probes for detecting them is important for understanding these processes. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been shown to have potential as a fluorescent probe for detecting metal ions, and further research is needed to optimize its performance.
Conclusion:
In conclusion, pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is a chemical compound that has potential applications in various fields. It has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its potential use as a fluorescent probe and photosensitizer. Further research is needed to explore its potential in these areas and to optimize its performance.

Synthesis Methods

The synthesis of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt involves the reaction of 1,2-phenylenediamine with 1,3-dimethyl-2-nitrobenzene in the presence of a reducing agent such as iron powder or tin. The resulting intermediate is then treated with sodium hydroxide to obtain the final product in the form of a sodium salt.

Scientific Research Applications

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

CAS RN

10326-85-9

Product Name

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt

Molecular Formula

C14H11N2NaO2

Molecular Weight

262.24 g/mol

IUPAC Name

sodium;1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate

InChI

InChI=1S/C14H12N2O2.Na/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18;/h3-7H,1-2H3,(H,17,18);/q;+1/p-1

InChI Key

MKNMFSDLWXOUIZ-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]

SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+]

Other CAS RN

10326-85-9

synonyms

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt

Origin of Product

United States

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